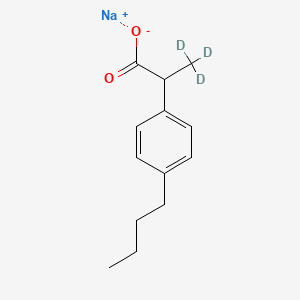
p-Butyl Ibuprofen-d3 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Butyl Ibuprofen-d3 (sodium) is a deuterated form of p-Butyl Ibuprofen sodium. Deuterium is a stable isotope of hydrogen, and its incorporation into the ibuprofen molecule can be useful for various scientific studies, including pharmacokinetic and metabolic research. This compound is often used as a reference standard in pharmaceutical research due to its high purity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Butyl Ibuprofen-d3 (sodium) involves the deuteration of p-Butyl Ibuprofen. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the complete incorporation of deuterium .
Industrial Production Methods
Industrial production of p-Butyl Ibuprofen-d3 (sodium) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
p-Butyl Ibuprofen-d3 (sodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of p-Butyl Ibuprofen-d3 (sodium) can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
p-Butyl Ibuprofen-d3 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of ibuprofen and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and rates of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ibuprofen.
Industry: Applied in the development and quality control of pharmaceutical products .
Wirkmechanismus
The mechanism of action of p-Butyl Ibuprofen-d3 (sodium) is similar to that of ibuprofen. It acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, fever, and inflammation. By inhibiting COX enzymes, p-Butyl Ibuprofen-d3 (sodium) reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: The non-deuterated form of p-Butyl Ibuprofen-d3 (sodium).
p-Butyl Ibuprofen: The non-deuterated form of p-Butyl Ibuprofen sodium.
Other NSAIDs: Such as naproxen and aspirin, which also inhibit COX enzymes
Uniqueness
The uniqueness of p-Butyl Ibuprofen-d3 (sodium) lies in its deuterium content, which makes it particularly useful for specific scientific studies. Deuterium-labeled compounds are valuable in research because they can be distinguished from their non-labeled counterparts using techniques such as mass spectrometry. This allows for precise tracking and analysis of the compound in biological systems .
Eigenschaften
Molekularformel |
C13H17NaO2 |
|---|---|
Molekulargewicht |
231.28 g/mol |
IUPAC-Name |
sodium;2-(4-butylphenyl)-3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C13H18O2.Na/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15;/h6-10H,3-5H2,1-2H3,(H,14,15);/q;+1/p-1/i2D3; |
InChI-Schlüssel |
JOOUQMYAABLJGC-MUTAZJQDSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CCCC)C(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C(C)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


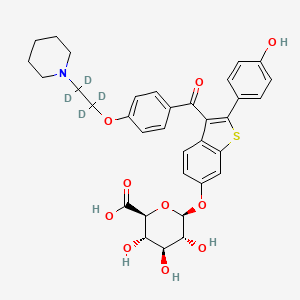

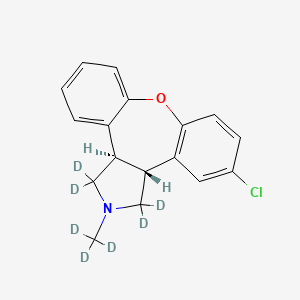
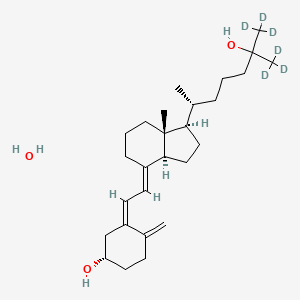

![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)

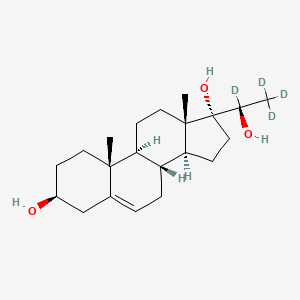
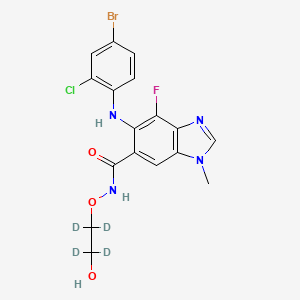
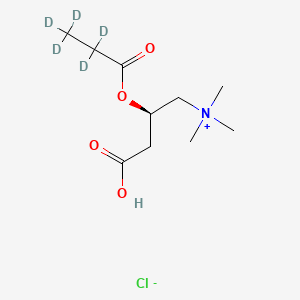
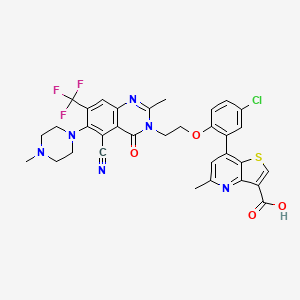
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
